molecular formula C8H15FN2O2 B13274690 1-Fluoro-3-[4-(hydroxyimino)piperidin-1-yl]propan-2-ol

1-Fluoro-3-[4-(hydroxyimino)piperidin-1-yl]propan-2-ol

Cat. No.: B13274690
M. Wt: 190.22 g/mol
InChI Key: BZQFYZISGBFTTP-UHFFFAOYSA-N
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Description

1-Fluoro-3-[4-(hydroxyimino)piperidin-1-yl]propan-2-ol is a fluorinated propan-2-ol derivative featuring a piperidine ring substituted with a hydroxyimino group at the 4-position. The hydroxyimino group (C=N–OH) may contribute to tautomerism or hydrogen-bonding capabilities, while the fluorine atom enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

Molecular Formula

C8H15FN2O2

Molecular Weight

190.22 g/mol

IUPAC Name

1-fluoro-3-(4-hydroxyiminopiperidin-1-yl)propan-2-ol

InChI

InChI=1S/C8H15FN2O2/c9-5-8(12)6-11-3-1-7(10-13)2-4-11/h8,12-13H,1-6H2

InChI Key

BZQFYZISGBFTTP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=NO)CC(CF)O

Origin of Product

United States

Preparation Methods

Cyclization to Form the Piperidine Ring

  • Starting from appropriate precursors such as amino alcohols or substituted amines, cyclization reactions are employed to construct the piperidine ring system.
  • Typical methods include intramolecular nucleophilic substitution or reductive amination of linear precursors to generate the six-membered heterocycle.

Addition of the Hydroxyimino Group

  • The hydroxyimino (C=N–OH) functionality is introduced by reaction with hydroxylamine derivatives under carefully controlled pH and temperature conditions to prevent over-oxidation or decomposition.
  • This step often involves oximation of a ketone or aldehyde precursor on the piperidine ring or side chain.

Detailed Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Piperidine ring formation Reductive amination of amino alcohol precursor with aldehyde; catalyst such as Pd/C or LAH Formation of piperidine core
2 Fluorination Treatment with DAST or Deoxo-Fluor at 0–25 °C Introduction of fluorine at propanol 1-position
3 Oximation (hydroxyimino group) Reaction with hydroxylamine hydrochloride in buffered aqueous/organic solvent at pH ~5–7 Formation of hydroxyimino substituent at piperidine 4-position

This sequence is optimized in industrial settings by adjusting solvent polarity, reaction time, and temperature to maximize yield and purity.

Chemical Reaction Analysis

  • Oxidation: The hydroxyimino group can be oxidized to corresponding oximes or nitrone derivatives using mild oxidants.
  • Reduction: The hydroxyimino group is reducible to amines via hydride reagents such as lithium aluminum hydride (LAH).
  • Substitution: The fluorine atom can be replaced by nucleophiles under SN2 conditions, enabling structural diversification.

Reagents like potassium permanganate (oxidant), lithium aluminum hydride (reductant), and sodium azide (nucleophile) are commonly employed in these transformations.

Research Outcomes and Applications

  • The compound serves as a valuable building block in medicinal chemistry for designing molecules with enhanced metabolic stability due to fluorination.
  • Hydroxyimino functionality is studied for potential biological activities including antimicrobial and antiviral effects.
  • Research shows that fluorination reduces the compound’s logP by approximately 0.5 units compared to non-fluorinated analogs, improving solubility and bioavailability.
  • The hydroxyimino group increases hydrogen-bond donor capacity, potentially influencing receptor binding and pharmacodynamics.

Summary Table of Key Data

Parameter Value/Description
Molecular Formula C8H15FN2O2
Molecular Weight 190.22 g/mol
IUPAC Name 1-fluoro-3-(4-hydroxyiminopiperidin-1-yl)propan-2-ol
Synthetic Route Steps Cyclization → Fluorination → Oximation (hydroxyimino addition)
Common Fluorinating Agents Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor
Hydroxyimino Introduction Reaction with hydroxylamine derivatives, pH control critical
Typical Solvents THF, dioxane, aqueous buffers
Reaction Temperature Range 0–100 °C (depending on step)
Common Catalysts/Reducing Agents Pd/C, lithium aluminum hydride (LAH)
Applications Medicinal chemistry, biological activity studies, chemical synthesis intermediates

Chemical Reactions Analysis

1-Fluoro-3-[4-(hydroxyimino)piperidin-1-yl]propan-2-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Fluoro-3-[4-(hydroxyimino)piperidin-1-yl]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-[4-(hydroxyimino)piperidin-1-yl]propan-2-ol involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP (Predicted) Notable Properties
Target Compound Piperidine-propanol 4-Hydroxyimino, 1-Fluoro ~215 (estimated) ~1.8 Hydrogen-bonding, metabolic stability
1-(Phenylamino)-3-(piperidin-1-yl)propan-2-ol Piperidine-propanol Phenylamino 234.34 2.5 High lipophilicity
1-Fluoro-3-(3-methyl-1,4-oxazepan-4-yl)propan-2-ol Oxazepane-propanol 3-Methyl, 1-Fluoro 191.24 1.5 Oxygen-containing ring
1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol Piperidine-propanol Methylamino-methyl 186.29 1.2 Enhanced water solubility

Key Research Findings

  • Synthetic Routes: Epoxide ring-opening () and nucleophilic substitutions () are common for piperidine-propanol derivatives. Fluorination likely occurs via halogen exchange or electrophilic agents.
  • Biological Relevance: Hydroxyimino groups in agrochemicals () and fluorinated propanols in drug design () suggest dual applications for the target compound.
  • Physicochemical Trends: Fluorine reduces logP by ~0.5 compared to non-fluorinated analogs, while hydroxyimino increases hydrogen-bond donor capacity .

Biological Activity

1-Fluoro-3-[4-(hydroxyimino)piperidin-1-yl]propan-2-ol is a chemical compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound has the following characteristics:

  • CAS Number : 1850916-38-9
  • Molecular Weight : 190.22 g/mol
  • Chemical Formula : C10_{10}H14_{14}FN2_{2}O

The presence of the fluorine atom and the hydroxyimino group are crucial for its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. A study conducted on various β-amino alcohol analogues demonstrated significant activity against Staphylococcus aureus and Bacillus subtilis, suggesting that modifications in the piperidine ring can enhance efficacy against these pathogens .

CompoundMIC (μM) against Staphylococcus aureusMIC (μM) against Bacillus subtilis
4a3216
4e88
5f6432

Receptor Binding Affinity

Fluorinated compounds, including those with piperidine structures, have shown selective binding to serotonin receptors, particularly the 5-HT1D receptor. This selectivity is attributed to the fluorine substitution, which can improve pharmacokinetic properties compared to non-fluorinated analogues . The binding affinity and agonist efficacy in vitro were significantly enhanced, indicating potential therapeutic applications in mood disorders.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the piperidine structure, particularly the introduction of fluorine and hydroxyimino groups, play a pivotal role in enhancing biological activity. For instance, altering substituents on the piperidine ring can lead to variations in receptor affinity and antimicrobial potency.

Key findings from SAR analysis include:

  • Fluorination : Increases lipophilicity and may enhance membrane permeability.
  • Hydroxyimino Group : Influences hydrogen bonding capabilities, which can affect receptor interactions.

Case Study 1: Antibacterial Efficacy

In a comparative study, derivatives of piperidine with hydroxyimino groups were synthesized and tested for antibacterial activity. The results indicated that compounds with higher fluorination levels exhibited lower minimum inhibitory concentrations (MICs), suggesting enhanced antibacterial properties due to better interaction with bacterial cell membranes .

Case Study 2: Neuropharmacology

Another study explored the neuropharmacological effects of similar compounds on serotonin receptors. The findings revealed that certain derivatives not only bound effectively but also induced significant downstream signaling pathways associated with mood elevation, indicating potential use in treating depression and anxiety disorders .

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